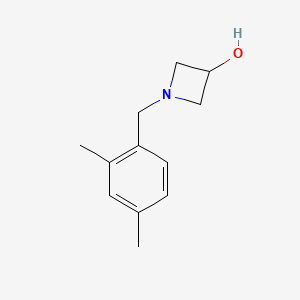

1-(2,4-Dimethylbenzyl)azetidin-3-ol

Description

Azetidines are four-membered heterocyclic saturated rings containing a nitrogen atom. This structural motif is a key component in numerous natural products and synthetic compounds with demonstrated therapeutic value. The inherent ring strain of the azetidine (B1206935) core imparts unique chemical reactivity, making it an attractive building block in drug discovery.

While the broader class of azetidine derivatives has been extensively studied, the specific research interest in 1-(2,4-Dimethylbenzyl)azetidin-3-ol stems from its potential as a key intermediate in the synthesis of more complex and biologically active molecules. Its structural similarity to known pharmacologically active compounds positions it as a molecule of interest for further investigation.

The direct and extensive study of this compound in published literature is limited. However, its significance can be inferred from research on closely related analogs. For instance, the synthesis of 1-benzylazetidin-3-ol has been reported as a crucial step in the production of Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. nih.gov This highlights the importance of the N-benzylazetidin-3-ol scaffold as a valuable precursor to potent therapeutic agents.

Furthermore, research into novel oxaliplatin (B1677828) derivatives has explored the use of 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions as leaving groups to enhance the anticancer activity of platinum-based drugs. This suggests that the 1-(substituted benzyl)azetidine moiety can be strategically employed to modulate the properties of therapeutic compounds.

The following table summarizes key azetidine derivatives and their research contexts, providing a framework for understanding the potential of this compound.

| Compound Name | Research Context |

| 1-Benzylazetidin-3-ol | Intermediate in the synthesis of Baricitinib (JAK inhibitor) nih.gov |

| 1-(Substituted benzyl)azetidine-3,3-dicarboxylate anions | Leaving groups in novel oxaliplatin derivatives for cancer therapy |

| 3-Substituted azetidine derivatives | Explored as triple reuptake inhibitors for potential antidepressant activity |

Given the limited direct research on this compound, current research trajectories are largely speculative and based on the established utility of its analogs. A primary area of investigation would be its potential as a building block for novel therapeutic agents. The dimethyl substitution on the benzyl (B1604629) ring could offer advantages in terms of metabolic stability or binding affinity to specific biological targets compared to the unsubstituted benzyl analog.

Key unanswered questions that represent future research directions include:

Biological Activity: Does this compound itself exhibit any intrinsic biological activity? Could the 2,4-dimethyl substitution pattern confer specific pharmacological properties?

Synthetic Utility: Can this derivative be efficiently incorporated into more complex molecular architectures to generate novel libraries of compounds for high-throughput screening?

Structure-Activity Relationship (SAR) Studies: How does the 2,4-dimethyl substitution pattern on the benzyl ring influence the biological activity of derivatives compared to other substitution patterns (e.g., 3,4-dimethyl or unsubstituted)? A systematic exploration of different substitution patterns on the benzyl ring could lead to the discovery of compounds with optimized potency and selectivity.

Potential as a Bioisostere: Could the this compound moiety serve as a bioisosteric replacement for other chemical groups in known drug molecules to improve their pharmacokinetic or pharmacodynamic profiles?

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,4-dimethylphenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-3-4-11(10(2)5-9)6-13-7-12(14)8-13/h3-5,12,14H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQMJZHXLVXABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CC(C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Computational Investigations of 1 2,4 Dimethylbenzyl Azetidin 3 Ol

Conformational Analysis and Molecular Rigidity of the Azetidine (B1206935) Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant structural rigidity to molecules. mdpi.com This rigidity can be advantageous in drug design by locking the molecule into a specific conformation, potentially leading to higher affinity and selectivity for biological targets. acs.org

Influence of Ring Strain on Molecular Geometry

Azetidine rings possess considerable ring strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. wikipedia.org This strain energy, a combination of angle strain and torsional strain, significantly influences the molecule's geometry and reactivity. wikipedia.org In cyclobutane, a comparable four-membered ring, the bond angles are approximately 90°, leading to substantial angle strain. wikipedia.org The presence of a heteroatom, such as nitrogen in azetidine, further modifies the ring's electronic and geometric properties. This inherent strain can make the ring susceptible to ring-opening reactions but also provides a unique three-dimensional structure that can be exploited in drug design. mdpi.com The strain energy is believed to accelerate the rates of reactions that alter the ring structure. wikipedia.org

The puckered conformation of the azetidine ring is a direct consequence of this strain, as it helps to alleviate some of the torsional strain that would be present in a planar conformation. The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring.

Conformational Preferences of the 2,4-Dimethylbenzyl and 3-Hydroxyl Substituents

3-Hydroxyl Group: The hydroxyl group at the 3-position can exist in either an axial or equatorial position relative to the puckered azetidine ring. The preferred orientation is a balance between steric and electronic effects. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the azetidine ring can also influence the conformational preference.

The interplay between the puckered azetidine ring and the conformational preferences of the 2,4-dimethylbenzyl and 3-hydroxyl substituents results in a defined three-dimensional structure for 1-(2,4-dimethylbenzyl)azetidin-3-ol, which is critical for its biological activity.

In Silico Approaches to Molecular Interactions and Biological Activity

Computational methods are invaluable tools for understanding the structure-activity relationships of molecules like this compound and for predicting their biological activities.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target protein. For this compound, docking studies could be performed against various potential biological targets to hypothesize its mechanism of action. For instance, studies on similar heterocyclic compounds have successfully used molecular docking to predict binding energies and interactions with enzymes like DNA gyrase B and cholinesterases. nih.govnih.govnih.gov

Table 1: Illustrative Molecular Docking Results for Azetidine Derivatives with a Hypothetical Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | TYR82, SER122, PHE290 |

| Derivative B | -7.9 | ASP81, TRP110, LEU288 |

| Derivative C | -9.2 | HIS245, ASN250, VAL292 |

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govresearchgate.net By developing a QSAR model for a series of azetidine derivatives, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular descriptors that are important for activity. nih.govnih.govresearchgate.net These descriptors can include steric, electronic, and hydrophobic parameters.

A study on azetidine-2-carbonitriles as antimalarial agents developed a robust QSAR model with a high coefficient of determination (R²) of 0.9465, indicating a strong correlation between the structural features and the observed activity. nih.govnih.govresearchgate.net Such models are crucial for the rational design of more potent analogs.

Molecular Dynamics Simulations to Elucidate Ligand-Target Binding

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding mode predicted by docking and the flexibility of both the ligand and the protein. nih.govnih.gov MD simulations can reveal conformational changes that occur upon ligand binding and can help to refine the understanding of the key interactions that stabilize the complex. For this compound, MD simulations could be used to study its behavior within the active site of a target protein, providing a more detailed picture of the binding event. nih.gov

Virtual Screening and De Novo Design Strategies for Azetidine Scaffolds

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a valuable component in medicinal chemistry due to its ability to introduce three-dimensional character into flat molecules. Computational methods such as virtual screening (VS) and de novo design are increasingly employed to explore and optimize azetidine-based compound libraries for various biological targets.

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com For azetidine scaffolds, ligand-based virtual screening has been successfully used to generate diverse compound libraries with physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties pre-optimized for central nervous system (CNS) applications. acs.orgnih.gov This approach often involves using 2D fingerprints, such as extended-connectivity fingerprints (ECFP_4), and 3D similarity searches to compare scaffolds from a virtual library to a known active query scaffold. nih.gov Scaffold-focused virtual screening, which specifically analyzes the core ring systems, has proven effective in identifying structurally novel active compounds, a process known as scaffold hopping. nih.gov This method can enhance the diversity of identified hits compared to virtual screens based on whole-molecule similarity. nih.gov

De novo design strategies aim to construct novel molecules with desired properties from the ground up. These methods can be used to generate new azetidine-based structures by assembling fragments or by using generative models guided by machine learning. biorxiv.org For instance, a modular synthetic platform has been designed for the three-dimensional elaboration of fragment hits, utilizing cyclic amines like azetidine as building blocks. acs.org This approach involves enumerating a virtual library of 3D lead-like compounds and using computational docking to identify promising candidates for synthesis. acs.org Such strategies are paving the way for the creation of custom-designed catalysts and therapeutics with high efficiency and novel architectures. biorxiv.org

| Computational Strategy | Description | Application Example | Reference |

|---|---|---|---|

| Ligand-Based Virtual Screening | Identifies molecules with similar properties to a known active ligand using 2D or 3D similarity metrics. | Development of CNS-focused lead-like libraries based on azetidine scaffolds. | acs.org |

| Scaffold-Focused Virtual Screening | A VS technique that focuses on the core molecular scaffold rather than the entire molecule to identify novel active chemotypes (scaffold hopping). | Prospective discovery of TTK kinase inhibitors by identifying eight structurally distinct, active compounds. | nih.gov |

| Pharmacophore-Based Screening | Searches for molecules that match a 3D arrangement of essential chemical features (e.g., H-bond donors/acceptors, hydrophobic centers). | Identification of novel Tankyrase (TNKS) inhibitors to combat colorectal cancer. | mdpi.com |

| De Novo Design / Fragment Elaboration | Constructs novel molecules by assembling smaller fragments or growing from a starting fragment, often guided by computational docking. | A modular platform for elaborating fragment hits in 3D space using building blocks like azetidine. | acs.org |

Rational Design of Analogs for Modulated Biological Activity

Rational drug design involves the iterative process of designing and synthesizing compounds based on an understanding of their biological target. nih.gov For a molecule like this compound, this process involves systematically modifying its three key components—the benzyl (B1604629) moiety, the azetidin-3-ol (B1332694) core, and the nitrogen substituent—to understand their roles in biological activity and to optimize interactions with a target.

The 2,4-dimethylbenzyl group is a crucial component of the title compound, likely contributing to binding through hydrophobic and van der Waals interactions. The substitution pattern on the phenyl ring significantly influences a molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its biological activity.

Structure-activity relationship (SAR) studies on various classes of compounds demonstrate the importance of benzyl substitutions. For example, in a series of tetrahydroacridin-9-amine derivatives designed as multi-target agents for Alzheimer's disease, the introduction of a 3,4-dimethoxybenzyl group led to a potent inhibitor of butyrylcholinesterase. nih.gov This highlights how electron-donating methoxy (B1213986) groups can enhance binding. Similarly, in the design of xanthine (B1682287) oxidase inhibitors, various substitutions on aryl rings were systematically explored, revealing that the position and nature of the substituent are critical for potency. researchgate.net The two methyl groups in this compound likely serve to increase lipophilicity and provide a specific steric fit within a target's binding pocket, preventing or promoting certain conformational alignments.

| Parent Scaffold | Benzyl Moiety Substitution | Observed Biological Effect | Reference |

|---|---|---|---|

| Tetrahydroacridin-9-amine | Unsubstituted Benzyl | Moderate activity. | nih.gov |

| Tetrahydroacridin-9-amine | 3,4-Dimethoxybenzyl | Potent butyrylcholinesterase inhibition (IC50 = 20 nM). Identified as a key pharmacophore. | nih.gov |

| Tetrahydroacridin-9-amine | 6-Chloro + 3,4-Dimethoxybenzyl | Potent dual cholinesterase and amyloid aggregation inhibition. | nih.gov |

| Azetidin-2-one (B1220530) | 3,4,5-Trimethoxyphenyl on Nitrogen | Considered a key feature for potent antitumor activity in the B series of analogs. | nih.gov |

The azetidin-3-ol core is central to the molecule's structure. The hydroxyl (-OH) group at the 3-position is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. This feature is often critical for anchoring a ligand into the binding site of a protein through specific interactions with amino acid residues.

Modifying this position is a common strategy for SAR elucidation. For example, converting the hydroxyl group to an amine (as in 3-aminoazetidine derivatives) or an ether could drastically alter binding affinity and selectivity by changing the hydrogen bonding capacity and steric bulk. google.com Studies on related azetidin-2-one derivatives have shown that the substitution position on the ring is critical; in one case, 4-aryl-substituted compounds were highly active as antitumor agents, whereas isomeric 3-(arylmethylene)-substituted analogs showed no significant activity. nih.gov This demonstrates that the placement of substituents on the azetidine ring dictates the molecule's orientation and ability to engage with its biological target. Therefore, the 3-hydroxyl group in this compound is presumed to be a critical feature for its biological recognition.

Rational design strategies often involve varying this substituent to probe the steric and electronic requirements of the target's binding pocket. nih.gov For instance, research on tetrahydroacridin-9-amines showed that replacing an N-benzyl group with an N-phenethyl or N-pyridylmethyl group led to significant changes in inhibitory potency and selectivity against acetylcholinesterase and butyrylcholinesterase. nih.gov Specifically, a pyridin-2-ylmethyl substituent produced the most potent acetylcholinesterase inhibitor in that series, indicating a favorable interaction involving the pyridine (B92270) nitrogen. nih.gov In another study on pyrazole (B372694) derivatives, an N-acetyl group was considered a key feature for mimicking interactions of known inhibitors. researchgate.net These examples underscore that the N-substituent is a primary determinant of biological recognition, responsible for orienting the core scaffold and making key binding contributions.

Identification of Pharmacophoric Features within the this compound Structure

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov Analyzing the structure of this compound allows for the identification of its key pharmacophoric features, which are essential for its putative biological activity. These features are derived from the molecule's distinct chemical components.

The primary pharmacophoric elements of this compound can be summarized as follows:

Hydrogen Bond Donor/Acceptor: The hydroxyl group on the 3-position of the azetidine ring is a critical feature, capable of forming hydrogen bonds with amino acid residues in a protein binding site. nih.gov

Hydrophobic/Aromatic Center: The 2,4-dimethylbenzyl group provides a large, non-polar surface for engaging in hydrophobic and aromatic (π-π or CH-π) interactions. The specific substitution pattern likely optimizes the fit into a hydrophobic pocket. researchgate.net

Basic Nitrogen Atom: The nitrogen atom of the azetidine ring is a basic center. At physiological pH, it can be protonated, allowing for a potential ionic interaction (salt bridge) with an acidic residue (e.g., aspartate or glutamate) in the target protein. It can also act as a hydrogen bond acceptor.

These features, when combined in a specific 3D orientation dictated by the rigid azetidine ring, form the pharmacophore responsible for the molecule's biological recognition. nih.govresearchgate.net Computational studies, such as pharmacophore modeling, can use these identified features to screen databases for other molecules that might exhibit similar biological activity. nih.gov

| Pharmacophoric Feature | Structural Component | Potential Role in Biological Interaction | Reference |

|---|---|---|---|

| Hydrogen Bond Donor/Acceptor | Azetidin-3-ol (-OH group) | Anchors the molecule in the binding site through specific hydrogen bonds with protein residues. | nih.gov |

| Hydrophobic Region | 2,4-Dimethylbenzyl group | Engages in van der Waals, hydrophobic, and/or aromatic stacking interactions within a non-polar pocket of the target. | researchgate.net |

| Basic/Cationic Center | Azetidine Nitrogen | Forms ionic bonds or hydrogen bonds with acidic or polar residues in the target protein. | nih.gov |

| 3D Scaffold | Azetidine Ring | Provides a rigid, three-dimensional framework that holds the other pharmacophoric features in a precise spatial orientation for optimal binding. | acs.org |

Advanced Analytical and Spectroscopic Characterization in Research of 1 2,4 Dimethylbenzyl Azetidin 3 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise three-dimensional arrangement of atoms within a molecule. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information on the connectivity, molecular weight, and functional groups of 1-(2,4-Dimethylbenzyl)azetidin-3-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Experiments involving ¹H (proton) and ¹³C nuclei, along with two-dimensional (2D) techniques, would be employed for the complete structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the azetidine (B1206935) ring protons, the hydroxyl proton, and the two methyl groups on the aromatic ring. The splitting patterns (e.g., singlets, doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons and are crucial for establishing connectivity.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (position 6) | ~7.10 | d | 1H |

| Aromatic-H (position 5) | ~6.95 | d | 1H |

| Aromatic-H (position 3) | ~6.93 | s | 1H |

| Azetidine-H (CH-OH) | ~4.40 | m | 1H |

| Benzyl-CH₂ | ~3.60 | s | 2H |

| Azetidine-CH₂ (adjacent to N, position 2) | ~3.45 | m | 2H |

| Azetidine-CH₂ (adjacent to N, position 4) | ~2.90 | m | 2H |

| Hydroxyl-OH | Variable (e.g., ~2.5-4.0) | br s | 1H |

| Aromatic-CH₃ (position 4) | ~2.30 | s | 3H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The solvent used (e.g., CDCl₃, DMSO-d₆) will affect the exact chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. In a decoupled spectrum, each unique carbon atom typically appears as a single line, providing a carbon "fingerprint" of the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary, C-1) | ~138 |

| Aromatic C (quaternary, C-2) | ~137 |

| Aromatic C (quaternary, C-4) | ~136 |

| Aromatic C-H (C-6) | ~131 |

| Aromatic C-H (C-5) | ~129 |

| Aromatic C-H (C-3) | ~126 |

| Azetidine C-OH (C-3) | ~65 |

| Benzyl (B1604629) CH₂ | ~62 |

| Azetidine CH₂ (C-2, C-4) | ~58 |

| Aromatic CH₃ (C-4) | ~21 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be utilized. A COSY spectrum would reveal correlations between coupled protons (e.g., within the azetidine ring), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework.

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing its exact mass. The molecular weight of this compound (C₁₂H₁₇NO) is 191.27 g/mol .

Upon ionization, the molecule can break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides valuable structural information. A key fragmentation pathway for this compound would be the cleavage of the benzylic C-N bond, which is typically facile.

Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

|---|---|---|

| 191 | [M]⁺ | Molecular ion |

| 174 | [M-OH]⁺ | Loss of hydroxyl radical |

| 119 | [C₉H₁₁]⁺ | 2,4-Dimethylbenzyl cation (base peak) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl fragment) |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

For this compound, the key functional groups are the hydroxyl (-OH) group, the tertiary amine within the azetidine ring, the C-H bonds of the alkyl and aromatic parts, and the aromatic ring itself.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3050-3010 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1615, 1500 | C=C stretch | Aromatic ring |

| 1260-1000 | C-N stretch, C-O stretch | Amine, Alcohol |

Chromatographic Separation and Purity Assessment in Research Applications

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, or other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks, typically with detection by UV absorbance.

Hypothetical HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm or 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. jmchemsci.com It is ideal for the analysis of volatile and thermally stable compounds. researchgate.net The direct analysis of this compound by GC-MS may be challenging due to the polar hydroxyl group, which can cause peak tailing and reduce volatility.

To overcome this, derivatization, such as silylation of the -OH group to form a more volatile trimethylsilyl (TMS) ether, is a common strategy. GC-MS is particularly useful in research for identifying volatile impurities from the synthesis or potential volatile metabolites in biological studies, where the high sensitivity of the mass spectrometer allows for the detection of trace-level components. jmchemsci.comjmchemsci.com

Hypothetical GC-MS Method (for derivatized compound)

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Advanced Chiral Separation Techniques for Enantiomeric Purity

The presence of a stereocenter at the C3 position of the azetidine ring in this compound necessitates the use of chiral separation techniques to resolve and quantify the individual enantiomers. The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial as different enantiomers of a chiral compound can exhibit distinct biological activities. eijppr.com High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the predominant method for the enantioseparation of chiral compounds, including those with structural similarities to this compound. mdpi.comnih.gov

The selection of an appropriate CSP and mobile phase system is critical for achieving successful enantiomeric resolution. nih.gov For chiral amines and related heterocyclic compounds, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity. eijppr.commdpi.com These CSPs often utilize derivatives like tris(3,5-dimethylphenylcarbamate) coated or immobilized on a silica support. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. eijppr.com

The choice of mobile phase elution mode—normal phase, reversed phase, or polar organic—can significantly influence the separation efficiency. nih.gov Normal phase chromatography, using eluents such as hexane/isopropanol mixtures, is frequently effective for the separation of chiral amines. nih.gov The addition of small amounts of additives like diethylamine or trifluoroacetic acid to the mobile phase can improve peak shape and resolution by minimizing undesirable interactions with the silica support. researchgate.net

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC. chiraltech.com SFC typically uses supercritical carbon dioxide as the main mobile phase component, modified with a polar organic solvent like methanol. chiraltech.com

The following interactive data table summarizes various chiral stationary phases and mobile phase conditions that are commonly employed for the separation of chiral amines and related compounds, and which would be applicable for determining the enantiomeric purity of this compound.

| Chiral Stationary Phase (CSP) Type | CSP Example | Mobile Phase Mode | Typical Mobile Phase Composition | Target Analytes |

| Polysaccharide (Cellulose-based) | Chiralcel® OD | Normal Phase | n-Hexane/Isopropanol | Chiral Amines |

| Polysaccharide (Amylose-based) | Chiralpak® AD | Normal Phase | n-Hexane/Ethanol | Aromatic Heterocycles |

| Polysaccharide (Cellulose-based) | Lux® Cellulose-3 | Reversed Phase | Acetonitrile/Water with buffer | Polar Chiral Compounds |

| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® V | Polar Organic | Methanol/Acetic Acid/Triethylamine | Amino Alcohols |

| Anion Exchanger | CHIRALPAK® QN-AX | SFC | CO₂/Methanol with additive | Acidic Chiral Compounds |

This table is illustrative of common methodologies and not based on specific experimental data for this compound.

X-ray Crystallography for Solid-State Structure Determination (If Applicable to Derivatives)

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable crystals of the parent compound, this compound, may be challenging, derivatization can often facilitate the formation of X-ray quality crystals. For instance, conversion of the hydroxyl group to an ester or carbamate, or formation of a salt with a suitable acid, can enhance crystallinity. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com

Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer, provided a heavy atom is present in the structure or by using anomalous dispersion effects. nih.gov This is often achieved by co-crystallizing the enantiomer with a chiral resolving agent of known absolute stereochemistry. nih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined. The resulting structural data are typically deposited in crystallographic databases and include parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. mdpi.com

For a derivative of this compound, X-ray crystallography would confirm the connectivity of the 2,4-dimethylbenzyl group to the azetidine nitrogen and the position of the hydroxyl (or derivatized) group at the C3 position. It would also reveal the puckering of the four-membered azetidine ring and the relative orientation of the substituents. acs.orgnih.gov

The table below presents a hypothetical summary of crystallographic data that might be obtained for a derivative of this compound, based on data reported for similar small organic molecules. mdpi.com

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 20.567(8) |

| α (°) | 90 |

| β (°) | 101.23(1) |

| γ (°) | 90 |

| Volume (ų) | 1108.9(7) |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.254 |

| R-factor (%) | 4.5 |

This table contains representative data and does not reflect actual experimental results for a derivative of this compound.

Potential Research Applications and Future Directions for 1 2,4 Dimethylbenzyl Azetidin 3 Ol

Role as a Chemical Probe for Biological Target Validation and Pathway Interrogation

Chemical probes are indispensable tools for dissecting complex biological processes. They allow for the identification and validation of protein targets and the interrogation of signaling pathways in physiologically relevant settings. nih.gov The structure of 1-(2,4-Dimethylbenzyl)azetidin-3-ol is well-suited for development into such a probe.

Affinity-based probes (AfBPs) are designed to bind specifically to a biological target. frontiersin.org They typically consist of three key components: a ligand for target recognition, a reactive group for covalent modification, and a reporter tag for detection and enrichment. frontiersin.org The this compound scaffold can be systematically functionalized to create sophisticated AfBPs.

The development process for such probes would involve several key modifications:

Introduction of a Photo-reactive Group: To enable covalent cross-linking to the target protein upon photoirradiation, a photo-reactive moiety like a diazirine, benzophenone, or aryl azide (B81097) can be incorporated. enamine.net For instance, the 2,4-dimethylbenzyl group could be replaced with a derivative containing a trifluoromethylphenyl diazirine. nih.gov

Attachment of a Reporter Tag: A reporter tag, such as an alkyne or azide group, can be installed, often at a position on the molecule that does not interfere with target binding. nih.gov This tag allows for subsequent "click" chemistry reactions to attach a biotin (B1667282) tag for affinity purification or a fluorophore for imaging. mdpi.com

The modular nature of this synthesis allows for the creation of a variety of probes to investigate different biological questions. frontiersin.org

| Probe Component | Function | Example Moiety |

| Ligand | Binds to the biological target | This compound core |

| Reactive Group | Forms a covalent bond with the target | Diazirine, Benzophenone |

| Reporter Tag | Enables detection and isolation | Alkyne, Azide, Biotin, Fluorophore |

Phenotypic screening is a powerful drug discovery strategy that identifies compounds that produce a desired effect in a cellular or organismal model, often without prior knowledge of the molecular target. mdpi.combohrium.com A significant challenge in this approach is the subsequent identification of the specific protein(s) that the active compound interacts with, a process known as target deconvolution. nih.govnih.govresearchgate.net

Affinity-based probes derived from this compound could be instrumental in this process. If the parent compound shows interesting activity in a phenotypic screen, a corresponding probe with a photo-reactive group and a clickable tag can be synthesized. nih.gov This probe can then be used in chemoproteomic experiments to isolate and identify its binding partners from complex cell lysates, thereby revealing the molecular targets responsible for the observed phenotype. bohrium.com This approach directly links a compound's biological effect to its molecular mechanism of action. nih.gov

Scaffold for Novel Chemical Entity (NCE) Discovery in Academic Medicinal Chemistry

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that can be systematically decorated with different chemical groups to create a library of analogs for drug discovery. mdpi.comnih.gov The azetidine (B1206935) ring system, a key feature of this compound, is considered a valuable scaffold in drug discovery due to its three-dimensional character and novel chemical space. nih.gov

The structure of this compound offers several points for chemical diversification to generate a library of novel analogs. nih.gov Medicinal chemists can explore a wide range of chemical space by modifying the following:

The Azetidin-3-ol (B1332694) Moiety: The hydroxyl group can be derivatized through esterification, etherification, or replaced with other functional groups like amines or halogens to explore different interactions with potential biological targets.

The Benzyl (B1604629) Group: The 2,4-dimethyl substitution pattern on the benzyl ring can be altered. Different substituents can be introduced at various positions on the aromatic ring to probe structure-activity relationships (SAR).

The Azetidine Nitrogen: While the nitrogen is substituted with the benzyl group, this linkage could potentially be cleaved and replaced with other substituents to further expand the diversity of the library.

Diversity-oriented synthesis (DOS) strategies could be employed to rapidly generate a large number of structurally diverse molecules from the initial azetidine scaffold. nih.gov

| Modification Site | Potential Chemical Changes | Purpose |

| Azetidin-3-ol | Esterification, Etherification, Substitution with amines/halogens | Explore hydrogen bonding and other polar interactions |

| Benzyl Ring | Varying substituents (e.g., halogens, methoxy (B1213986) groups) and positions | Modulate lipophilicity, electronic properties, and steric fit |

| Azetidine Ring | Ring-opening or fusion to other ring systems | Create novel, complex three-dimensional shapes |

Once an initial "hit" compound with desired biological activity is identified from a screening campaign, the process of lead optimization begins. researchgate.net This iterative process aims to improve the compound's properties to make it a suitable drug candidate. nih.govnih.gov If a derivative of this compound were identified as a lead compound, optimization strategies would focus on enhancing:

Potency: Modifying the structure to achieve stronger binding to the target protein, resulting in a lower effective concentration.

Selectivity: Altering the chemical structure to minimize interactions with other proteins, thereby reducing the potential for off-target side effects.

Pharmacokinetic Properties: Fine-tuning the molecule's absorption, distribution, metabolism, and excretion (ADME) profile to ensure it can reach its target in the body and remain there for a sufficient duration.

Computational tools, such as molecular docking and free energy perturbation (FEP) calculations, could be used to guide the rational design of new analogs with improved properties. nih.gov

Advanced Chemical Synthesis Building Block for Complex Molecules

Beyond its direct use as a scaffold, this compound can serve as a versatile building block for the construction of more complex molecular architectures. rsc.org Small, functionalized heterocyclic rings are valuable starting materials in organic synthesis. beilstein-journals.orgbeilstein-archives.org

The reactivity of the strained four-membered azetidine ring allows for various ring-opening reactions, providing access to linear polyamine structures that are difficult to synthesize by other means. rsc.org Furthermore, the presence of the hydroxyl group provides a handle for connecting this fragment to other parts of a larger molecule. The synthesis of this building block can be achieved through established methods, for instance, by reacting benzylamine (B48309) with 2-(chloromethyl)oxirane, followed by intramolecular cyclization. nih.gov This accessibility makes it an attractive starting material for synthetic chemists aiming to incorporate the unique azetidine motif into novel, complex target molecules.

Integration into Multi-Step Synthetic Sequences

The strategic placement of functional groups in this compound makes it a valuable intermediate in multi-step organic synthesis. The secondary alcohol provides a handle for a wide range of chemical transformations, while the tertiary amine within the azetidine ring can influence the molecule's physicochemical properties and serve as a key site for further functionalization.

One of the primary applications of similar azetidine-containing molecules is in the synthesis of biologically active compounds and natural products. nsf.gov For instance, substituted azetidines are integral components of various pharmaceuticals, where the four-membered ring can act as a rigid scaffold to orient appended functional groups in a precise three-dimensional arrangement. This conformational rigidity is often crucial for effective binding to biological targets. rsc.org

The synthesis of complex molecules often requires a series of carefully planned steps, and the introduction of the azetidine motif early in a synthetic sequence can be advantageous. The robust nature of the N-benzyl group allows for a range of subsequent reactions to be performed without compromising the integrity of the azetidine ring. This protecting group can be removed under specific conditions to reveal the secondary amine, which can then be engaged in further synthetic elaborations.

The hydroxyl group of this compound can be transformed into a variety of other functional groups. For example, it can be oxidized to the corresponding ketone, azetidin-3-one (B1332698), which is a versatile intermediate for the introduction of new substituents at the C3 position. nih.gov Alternatively, the hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. google.com This allows for the introduction of a wide array of functionalities, including amines, azides, and carbon nucleophiles, thereby expanding the chemical space accessible from this starting material.

A general synthetic route to 1-substituted azetidin-3-ols involves the reaction of a primary amine with an epihalohydrin, followed by intramolecular cyclization of the resulting amino alcohol. In the case of this compound, this would involve the reaction of 2,4-dimethylbenzylamine (B150994) with a suitable three-carbon building block like epichlorohydrin.

| Starting Material | Reagent | Intermediate | Reaction Type |

| 2,4-Dimethylbenzylamine | Epichlorohydrin | 1-Chloro-3-((2,4-dimethylbenzyl)amino)propan-2-ol | Nucleophilic ring-opening |

| 1-Chloro-3-((2,4-dimethylbenzyl)amino)propan-2-ol | Base (e.g., NaOH) | This compound | Intramolecular cyclization |

This table outlines a plausible two-step synthesis for the title compound, highlighting its accessibility from commercially available starting materials.

Utility in the Construction of Macrocycles or Bridged Systems (Hypothetical)

In the context of macrocyclic peptides, for example, the introduction of a 3-aminoazetidine unit has been shown to act as a turn-inducing element, facilitating the cyclization of otherwise challenging linear peptide sequences. researchgate.netnih.gov By analogy, this compound could be envisioned as a novel building block for peptidomimetics. After conversion of the hydroxyl group to an amino group, the resulting 3-aminoazetidine derivative could be incorporated into a peptide chain. The rigid azetidine core would be expected to pre-organize the linear precursor into a conformation amenable to macrocyclization, potentially leading to higher yields and the formation of novel macrocyclic architectures.

Furthermore, the bifunctional nature of this compound could be exploited in the construction of bridged systems. The hydroxyl group and the nitrogen atom of the azetidine ring could be functionalized with different reactive groups, allowing for the formation of two distinct connections to other parts of a molecule. This could lead to the synthesis of complex, three-dimensional structures with well-defined geometries.

| Potential Application | Key Feature of Azetidine Moiety | Hypothetical Outcome |

| Macrocyclic Peptidomimetics | Turn-inducing element | Improved cyclization efficiency, novel conformations |

| Bridged Bicyclic Systems | Rigid scaffold with multiple functionalization points | Access to complex 3D structures |

This hypothetical utility underscores the potential for this compound to serve as a valuable tool for the construction of sophisticated molecular architectures that are of interest in areas such as drug discovery and materials science.

Emerging Research Areas and Unexplored Potential

The field of synthetic organic chemistry is constantly evolving, with new methodologies continually being developed. The application of these emerging technologies to azetidine chemistry could unlock new and efficient ways to synthesize and functionalize compounds like this compound.

Photoredox Catalysis in Azetidine Chemistry (Hypothetical, general trend)

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light as an energy source. youtube.com In the context of azetidine chemistry, photoredox catalysis has been employed for the synthesis of these strained rings through various strategies, including [2+2] cycloadditions and radical-mediated cyclizations. rsc.orgchemrxiv.org

A hypothetical application of photoredox catalysis to this compound could involve the functionalization of the azetidine ring itself. For instance, the generation of a radical at the C3 position could be achieved through a photoredox-mediated process, allowing for the subsequent addition of a variety of coupling partners. This would provide a novel and direct method for the C-H functionalization of the azetidine core, bypassing the need for pre-functionalized substrates. digitellinc.com

Another potential application lies in the synthesis of the azetidine ring itself. A photoredox-catalyzed approach could offer a milder and more efficient alternative to traditional methods, potentially with improved functional group tolerance. youtube.com The development of such a method would be a significant advancement in the field of azetidine synthesis.

Mechanochemical Synthesis Approaches for Azetidine Derivatives (Hypothetical, general trend)

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing area of green chemistry. By performing reactions in the solid state with minimal or no solvent, mechanochemistry can lead to reduced waste, lower energy consumption, and sometimes, unique reactivity compared to traditional solution-phase synthesis.

While the application of mechanochemistry to the synthesis of azetidines is still in its early stages, it holds considerable promise. researchgate.net A hypothetical mechanochemical synthesis of this compound could involve the ball-milling of 2,4-dimethylbenzylamine and an epihalohydrin with a solid base. This solvent-free approach could offer a more sustainable and potentially faster route to this compound.

Furthermore, the functionalization of this compound could also be explored using mechanochemical methods. For example, the esterification of the hydroxyl group or the alkylation of the azetidine nitrogen could potentially be achieved under solvent-free conditions, further enhancing the green credentials of synthetic sequences involving this compound.

Challenges and Future Perspectives in the Academic Research of Azetidine Derivatives

Despite their synthetic utility, the preparation and manipulation of azetidine derivatives are not without their challenges. The inherent ring strain of the four-membered ring can lead to difficulties in their synthesis and can also result in unwanted side reactions during subsequent transformations.

Development of Highly Selective Synthetic Methods

A major challenge in azetidine chemistry is the development of highly selective synthetic methods. This includes not only controlling the regioselectivity of ring-forming reactions but also achieving high levels of stereoselectivity, particularly for the synthesis of chiral azetidines.

For a compound like this compound, the development of an enantioselective synthesis would be a significant achievement. This would allow for the preparation of single enantiomers of this compound, which would be crucial for its application in areas such as medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

Future research in this area will likely focus on the development of new catalytic systems that can achieve high levels of selectivity in the synthesis of azetidines. This could involve the design of new chiral ligands for metal-catalyzed reactions or the development of novel organocatalytic approaches. The continued exploration of new synthetic methodologies, such as those based on photoredox catalysis and mechanochemistry, will also be crucial for advancing the field of azetidine chemistry. rsc.orgmagtech.com.cn

Comprehensive Understanding of Biological Interactions and Off-Target Effects (in research context)

A thorough investigation into the biological interactions of this compound is fundamental to elucidating its therapeutic potential and understanding its broader pharmacological profile in a research setting. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a unique conformational rigidity to the molecule. acs.org This structural feature can influence how the compound interacts with biological targets. The N-benzyl substituent, particularly with the dimethylation on the phenyl ring, plays a crucial role in defining the steric and electronic properties that govern these interactions.

While specific experimental data on the biological targets of this compound are not extensively available in the public domain, studies on related N-substituted azetidin-3-ol derivatives offer valuable insights. For instance, various azetidine-based compounds have been investigated for their activity against a range of biological targets, including enzymes and receptors. The nature of the substitution on the azetidine nitrogen and the stereochemistry of the 3-hydroxyl group are critical determinants of binding affinity and selectivity.

In the context of drug discovery, understanding off-target effects is as crucial as identifying the primary therapeutic target. Off-target interactions can lead to unforeseen side effects or, in some cases, present opportunities for drug repurposing. For a novel compound like this compound, a comprehensive off-target profiling would involve screening against a panel of common off-target proteins, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. For example, many kinase inhibitors are known to have multiple targets due to the conserved nature of the ATP-binding pocket across the kinome. nih.govacs.orgplos.org

The structural motifs present in this compound, namely the substituted benzyl group and the azetidin-3-ol core, could potentially interact with various biological macromolecules. The aromatic ring can engage in π-π stacking or hydrophobic interactions within a protein's binding site, while the hydroxyl group can form hydrogen bonds. The tertiary amine of the azetidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, enabling ionic interactions.

A hypothetical interaction profile for this compound could be projected based on the activities of analogous structures. For instance, certain N-benzylazetidine derivatives have shown activity as inhibitors of specific enzymes or as modulators of receptor function. A systematic in-vitro screening approach would be necessary to build a comprehensive biological interaction map for this specific compound.

Table 1: Potential Biological Interactions of N-Substituted Azetidin-3-ol Derivatives (Hypothetical)

| Target Class | Potential Interaction | Rationale based on Structural Analogs |

| Kinases | Inhibition of specific kinase activity | The N-benzyl group can occupy the hydrophobic pocket adjacent to the ATP-binding site. |

| GPCRs | Modulation of receptor signaling | The overall shape and charge distribution may allow for binding to orthosteric or allosteric sites. |

| Ion Channels | Blockade or modulation of ion flow | The tertiary amine could interact with charged residues within the channel pore. |

| Amine Oxidases | Inhibition of enzyme activity | The azetidine nitrogen and its substituent may fit into the active site of these enzymes. |

Leveraging AI and Machine Learning in Azetidine Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development, offering powerful tools for the design and analysis of novel chemical entities like this compound. frontiersin.orgbroadinstitute.orgnih.gov These computational approaches can significantly accelerate the identification of promising drug candidates, predict their biological activities, and anticipate potential liabilities such as off-target effects and toxicity.

For a molecule like this compound, AI and ML can be applied at various stages of the research and development process. In the early design phase, generative models can propose novel azetidine derivatives with optimized properties. These models learn from vast datasets of known molecules and their activities to generate new structures with a higher probability of desired biological effects.

One of the most powerful applications of AI in this context is the prediction of a compound's bioactivity profile. Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its biological activity, can be developed using machine learning algorithms such as random forests, support vector machines, and deep neural networks. nih.gov For this compound, a QSAR model could be trained on a dataset of known kinase inhibitors to predict its potential kinase targets. nih.govplos.org

Furthermore, AI can be instrumental in predicting off-target interactions. By analyzing the chemical structure of this compound, machine learning models can predict its likelihood of binding to a wide range of proteins, thus identifying potential off-targets. mdpi.com This in silico screening can help prioritize experimental testing and provide an early warning for potential adverse effects. Deep learning models, in particular, have shown promise in predicting complex biological phenomena like toxicity. frontiersin.org

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is another area where AI and ML are making a significant impact. For this compound, computational models can predict key parameters such as solubility, permeability, metabolic stability, and potential for drug-drug interactions. This information is critical for optimizing the pharmacokinetic profile of a drug candidate.

Table 2: Application of AI/ML in the Development of Azetidine Derivatives

| AI/ML Application | Description | Potential Impact on this compound Development |

| Generative Models | Algorithms that create novel molecular structures with desired properties. | Design of new azetidine analogs with improved potency and selectivity. |

| QSAR Modeling | Predictive models that correlate chemical structure with biological activity. | Prediction of primary biological targets and potency. |

| Off-Target Prediction | In silico screening against a large panel of proteins to identify unintended interactions. | Early identification of potential side effects and opportunities for repurposing. |

| ADMET Prediction | Computational models to estimate pharmacokinetic and toxicological properties. | Optimization of the drug-like properties and safety profile. |

The use of AI and machine learning in the design and prediction of azetidine derivatives like this compound represents a paradigm shift in drug discovery. By integrating these powerful computational tools with traditional experimental approaches, researchers can navigate the complexities of drug development more efficiently and with a higher probability of success.

Q & A

Q. Table 1. Comparative Reactivity of Substituted Benzyl-Azetidinols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.